molecular formula C19H20N2O3S B7713762 N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide

Cat. No. B7713762
M. Wt: 356.4 g/mol
InChI Key: UJTFJSPKKSBQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide, also known as GMX1778, is a novel small molecule inhibitor of NAD+ biosynthesis. It has been shown to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and metabolic disorders.

Scientific Research Applications

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the NAD+ biosynthesis pathway, which is essential for cancer cell survival. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as metabolic disorders such as obesity and diabetes.

Mechanism of Action

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD+ biosynthesis pathway. NAD+ is a coenzyme that plays a critical role in cellular metabolism and energy production. By inhibiting NAMPT, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide reduces the levels of NAD+ in cells, which leads to a disruption of cellular metabolism and energy production. This disruption ultimately leads to cell death in cancer cells and has potential therapeutic applications in other diseases.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce the levels of NAD+ in cells. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has also been shown to have anti-inflammatory properties and reduce the levels of pro-inflammatory cytokines in animal models. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for NAMPT. It has been extensively studied for its potential therapeutic applications and has shown promising results in animal models. However, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide also has some limitations for lab experiments. It has a relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the study of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide. One area of research is the development of more potent and selective inhibitors of NAMPT. Another area of research is the combination of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide with other therapeutic agents to enhance its effectiveness. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has also been studied for its potential use in combination with radiation therapy and chemotherapy. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been studied for its potential use in combination with immunotherapy. Overall, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has shown promising results in preclinical studies and has potential therapeutic applications in cancer treatment, neurodegenerative diseases, and metabolic disorders.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide involves several steps. The first step is the synthesis of 2-bromo-6-methoxyquinoline, which is then reacted with N-propylthiophene-2-carboxamide to form the intermediate product. The intermediate product is then reacted with sodium borohydride and acetic acid to produce N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide. The overall yield of the synthesis is around 30%.

properties

IUPAC Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-3-8-21(19(23)17-5-4-9-25-17)12-14-10-13-11-15(24-2)6-7-16(13)20-18(14)22/h4-7,9-11H,3,8,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTFJSPKKSBQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylthiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.